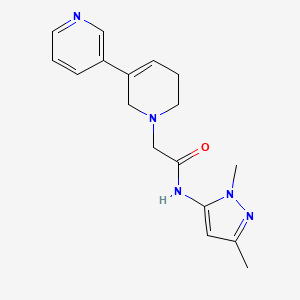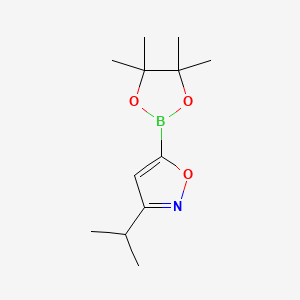
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a compound that has garnered interest in various scientific fields due to its unique structural features and reactivity. This compound contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the boron-containing dioxaborolane group further enhances its chemical versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the dioxaborolane group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequently, the dioxaborolane group can be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and to facilitate scale-up. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Various biaryl compounds.
科学研究应用
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a valuable intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target proteins.
相似化合物的比较
Similar Compounds
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring.
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-imidazole: Contains an additional nitrogen atom in the ring.
Uniqueness
The uniqueness of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole lies in its combination of the oxazole ring and the dioxaborolane group, which imparts distinct reactivity and versatility. This makes it a valuable intermediate for various synthetic applications and a potential candidate for drug development.
属性
IUPAC Name |
3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-8(2)9-7-10(15-14-9)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFMWTVSRPDMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(1,3-Benzoxazol-2-yl)-4-(propan-2-ylamino)piperidin-4-yl]methanol](/img/structure/B6748613.png)
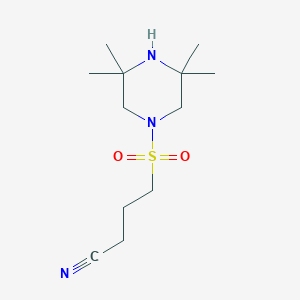
![N-[(3S)-2,2-dimethyl-1,1-dioxothietan-3-yl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6748629.png)
![2-[4-(3-Isoquinolin-4-ylpropyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B6748637.png)
![1-[3-[[(3aS,6aR)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]phenyl]-1-methylurea](/img/structure/B6748638.png)
![5-[6,6-Dimethyl-8-(2-phenoxyacetyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-yl]pyrazine-2-carbonitrile](/img/structure/B6748646.png)
![3-[(4-bromo-7,8-dihydro-5H-1,6-naphthyridin-6-yl)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B6748653.png)
![(2R,3S)-4-[(3-methoxy-1,2-thiazol-5-yl)methyl]-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B6748663.png)
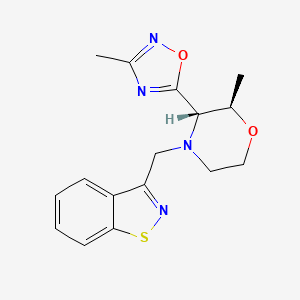
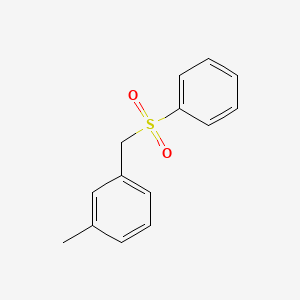
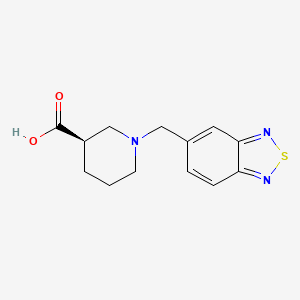
![2-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]-1,3-thiazole](/img/structure/B6748689.png)
![2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B6748717.png)
